N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O/c1-12-7-9-24-11-15(23-16(24)10-12)6-8-22-17(25)13-2-4-14(5-3-13)18(19,20)21/h2-5,7,9-11H,6,8H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKSQBJPJDNYJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the imidazo[1,2-a]pyridine scaffold: This can be achieved through multicomponent reactions, condensation reactions, or intramolecular cyclizations.
Functionalization of the imidazo[1,2-a]pyridine:
Coupling with 4-(trifluoromethyl)benzamide: The final step involves coupling the functionalized imidazo[1,2-a]pyridine with 4-(trifluoromethyl)benzamide under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Amidation Reactions
The amidation step is critical for forming the benzamide group. Fe₂Ni-BDC catalysts have demonstrated superior efficiency compared to single-metal catalysts (e.g., Fe-BDC or Ni-BDC), achieving high yields under optimized conditions .
| Catalyst | Temperature | Yield | Solvent |
|---|---|---|---|
| Fe₂Ni-BDC | 80°C | ≥90% | Dichloromethane |
| Fe-BDC | 80°C | ~60% | Dichloromethane |
| Ni-BDC | 80°C | ~50% | Dichloromethane |
Transition Metal-Catalyzed Coupling
For challenging amidation reactions, transition metal catalysts like palladium (e.g., Pd(OAc)₂/BINAP) are employed. These methods avoid decomposition and side reactions observed in traditional protocols, enabling selective formation of amides .
Heterogeneous Catalysts
Fe₂Ni-BDC bimetallic catalysts enable reusable and scalable amidation reactions. The catalyst’s stability under reaction conditions (e.g., 80°C) and ease of recovery via filtration make it suitable for industrial applications .
Buchwald-Hartwig Coupling
In cases where traditional amidation methods fail, palladium-catalyzed Buchwald-Hartwig coupling provides an alternative. This method is particularly effective for forming amides from aryl halides and amines, ensuring high purity and yield .
Amidation via Fe₂Ni-BDC
The mechanism involves coordination of the amide to the Fe₂Ni-BDC framework, facilitating nucleophilic attack by the amine. The bimetallic nature enhances catalytic activity compared to single-metal counterparts .
Transition Metal-Catalyzed Amide Formation
Buchwald-Hartwig coupling proceeds through oxidative addition of the aryl halide to palladium, followed by amine coordination and reductive elimination to form the amide bond .
Purification and Characterization
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising anticancer properties. For instance, research has shown that certain derivatives demonstrate significant in vitro activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various pathways, including the modulation of signaling cascades related to cell survival and death .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies reveal that it exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group is believed to enhance the compound's efficacy by improving its membrane permeability .
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Farag et al. synthesized various imidazo[1,2-a]pyridine derivatives, including N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide. The synthesized compounds were evaluated for their cytotoxicity against cancer cell lines and showed promising results with IC50 values in the micromolar range . This study highlights the potential of this compound as a lead candidate for further development in cancer therapy.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of this compound against several pathogens. The study utilized a well-diffusion method to assess the antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. Results indicated that the compound exhibited a notable zone of inhibition, suggesting its potential as an antimicrobial agent .
Data Tables
Mechanism of Action
The mechanism of action of N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
Table 1: Key Structural and Functional Comparisons
Key Structural and Functional Differences
The ethyl linker provides conformational flexibility, enabling optimal orientation for target engagement, unlike rigid direct linkages in N-(2-phenylimidazo[...])benzamide .
Impact on Pharmacokinetics The 7-methyl group on the imidazo[1,2-a]pyridine ring may reduce metabolic oxidation compared to unsubstituted analogs, extending half-life .
Selectivity and Potency
- Compared to Cpd-1 (CLK inhibitor), the target compound’s imidazo[1,2-a]pyridine core may favor interactions with distinct kinase isoforms (e.g., JAK or PI3K) due to steric and electronic differences .
- Anti-inflammatory analogs in show acetamido methyl linkers, suggesting the ethyl linker in the target compound could modulate COX-2 or NF-κB inhibition efficacy .
Biological Activity
N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by an imidazo[1,2-a]pyridine moiety and a trifluoromethylbenzamide group. The synthesis typically involves multi-step organic reactions that can include:
- Formation of the imidazo[1,2-a]pyridine core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the trifluoromethyl group : Often accomplished via electrophilic fluorination methods.
Antitumor Activity
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit notable antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines, including breast (MCF-7), colon, and lung cancer cells. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis |
| A549 | 10.0 | Cell Cycle Arrest |
| HT29 | 7.5 | Apoptosis |
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .
Antimicrobial Properties
In addition to its antitumor activity, the compound has shown potential antimicrobial effects against various pathogens. Studies have highlighted its effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Streptococcus pneumoniae | 20 |
The antimicrobial activity is attributed to the disruption of bacterial cell membranes and interference with metabolic pathways .
The biological activity of this compound can be linked to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, promoting apoptosis.
- Modulation of Signaling Pathways : The compound may affect pathways such as PI3K/Akt and MAPK/ERK, which are crucial for cell survival and proliferation .
Case Studies
Several case studies have documented the efficacy of imidazo[1,2-a]pyridine derivatives in clinical settings. For example:
- Case Study on Breast Cancer : A clinical trial involving a similar compound demonstrated a significant reduction in tumor size among participants after a treatment regimen lasting several weeks.
- Antimicrobial Efficacy Study : In vitro tests showed that the compound effectively inhibited the growth of resistant strains of bacteria, suggesting its potential as an alternative treatment option.
Q & A
Q. What are the key synthetic steps and reaction conditions for preparing N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide?
The synthesis typically involves:
- Imidazo[1,2-a]pyridine core formation : Cyclization of 3-bromopyridine-2-amine derivatives with α-bromo ketones using zinc dust and ammonium chloride in refluxing ethanol .
- Ethyl linker introduction : Alkylation of the imidazo[1,2-a]pyridine nitrogen with 1,2-dibromoethane under basic conditions (e.g., KCO in DMF) .
- Benzamide coupling : Reaction of the amine intermediate with 4-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane using triethylamine as a base .
Critical parameters : Control reaction temperature (≤40°C) during benzoylation to avoid byproducts like N-acylurea formation .
Q. What spectroscopic and analytical methods are recommended for characterizing this compound?
- ¹H/¹³C-NMR : Confirm regioselectivity of imidazo[1,2-a]pyridine substitution (e.g., methyl group at position 7) and ethyl linker connectivity via coupling constants (e.g., triplet for –CH– adjacent to nitrogen) .
- HRMS (ESI+) : Validate molecular ion [M+H] with <2 ppm mass accuracy.
- FT-IR : Identify amide C=O stretch (~1660 cm) and trifluoromethyl C–F vibrations (1100–1250 cm) .
Q. Which in vitro assays are suitable for initial biological evaluation of this compound?
- Kinase inhibition : Screen against CLK1/2/4 kinases at 1–10 µM using ADP-Glo™ assays, given structural similarity to imidazo[1,2-a]pyridine-based kinase inhibitors .
- CYP450 inhibition : Assess metabolic stability via human liver microsome incubation (0.5 mg/mL protein, 1 µM compound, 30 min) with LC-MS/MS quantification .
Advanced Research Questions
Q. How can synthetic yield be optimized for the ethyl linker installation step?
- Solvent selection : Use DMF over THF to enhance nucleophilicity of the imidazo[1,2-a]pyridine nitrogen .
- Catalysis : Add catalytic KI (10 mol%) to accelerate SN2 displacement of 1,2-dibromoethane .
- Stoichiometry : Maintain a 1:1.2 molar ratio of imidazo[1,2-a]pyridine to dibromoethane to minimize di-alkylation byproducts .
Q. What computational strategies predict binding modes to protein targets like CLK kinases?
Q. How should researchers address contradictory structure-activity relationship (SAR) data in analogs?
- Meta-analysis : Compare logD (pH 7.4) and target engagement across analogs. For example, reduced activity in analogs with bulkier substituents may indicate steric clashes in the kinase back pocket .
- Crystallography : Resolve co-crystal structures of conflicting analogs (e.g., with CLK2) to identify unexpected binding poses or water-mediated interactions .
Q. What stability challenges arise during long-term storage, and how are they mitigated?
Q. What strategies enable isotopic labeling (e.g., 18^{18}18F or 14^{14}14C) for pharmacokinetic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
